

# Tyrphostin AG 99: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: (E)-AG 99

Cat. No.: B15613113

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## Abstract

Tyrphostin AG 99, a member of the tyrphostin family of protein tyrosine kinase inhibitors, is a potent and cell-permeable agent for studying cellular signaling pathways. Its primary mechanism of action is the reversible and competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking the ATP-binding site of EGFR, Tyrphostin AG 99 effectively abrogates downstream signaling, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are pivotal in regulating cell proliferation and survival. This technical guide provides an in-depth overview of Tyrphostin AG 99, including its physicochemical properties, mechanism of action, and detailed protocols for its application in experimental settings.

## Physicochemical and Biological Properties

Tyrphostin AG 99, also known as Tyrphostin A46 or (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenamide, is a well-characterized inhibitor of EGFR.<sup>[1]</sup> Its key properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	204.18 g/mol	[1]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Synonyms	Tyrphostin A46, Tyrphostin 46, AG 99	[1]
CAS Number	118409-59-9	[1]
Appearance	Crystalline solid	[2]
Purity	>98%	[1][2]
Solubility	DMSO: 20-41 mg/mL; DMF: 20 mg/mL	[2][3]
IC <sub>50</sub> (EGFR Kinase)	10 µM (in A431 human epidermoid carcinoma cells)	[2][4]
Storage	Store at -20°C, protect from light. Stock solutions are stable for up to 1 month at -20°C.	[4]

## Mechanism of Action: Inhibition of EGFR Signaling

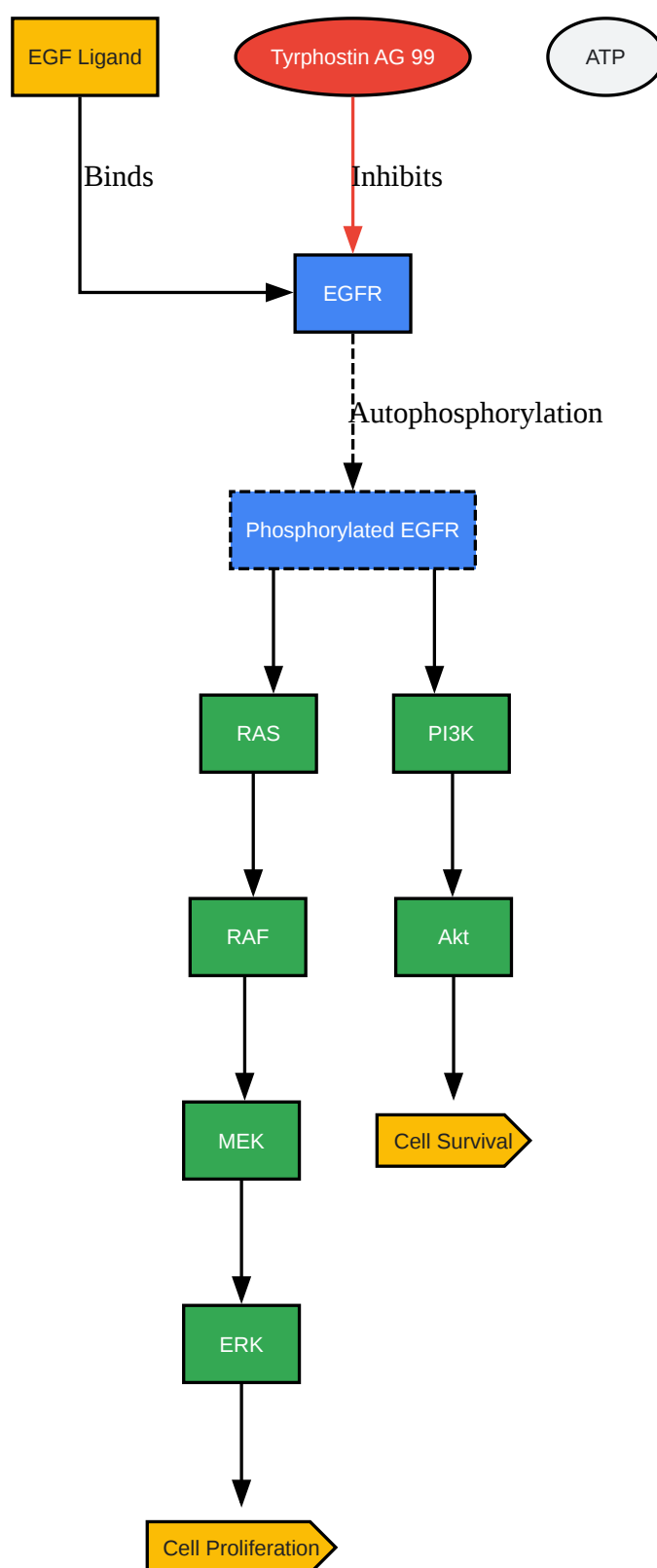
Tyrphostin AG 99 exerts its biological effects by acting as a competitive inhibitor of ATP at the catalytic site of the EGFR tyrosine kinase.[4] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and migration.

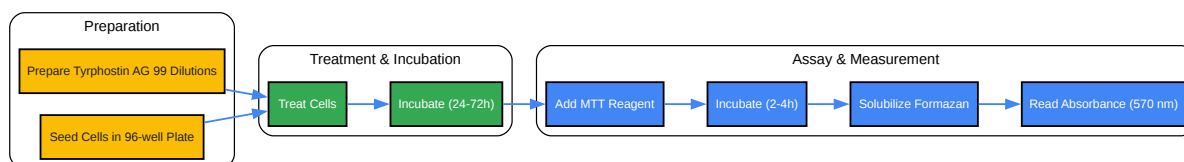
By occupying the ATP-binding pocket, Tyrphostin AG 99 prevents this crucial autophosphorylation step, thereby blocking the activation of downstream signaling pathways. The two primary pathways affected are:

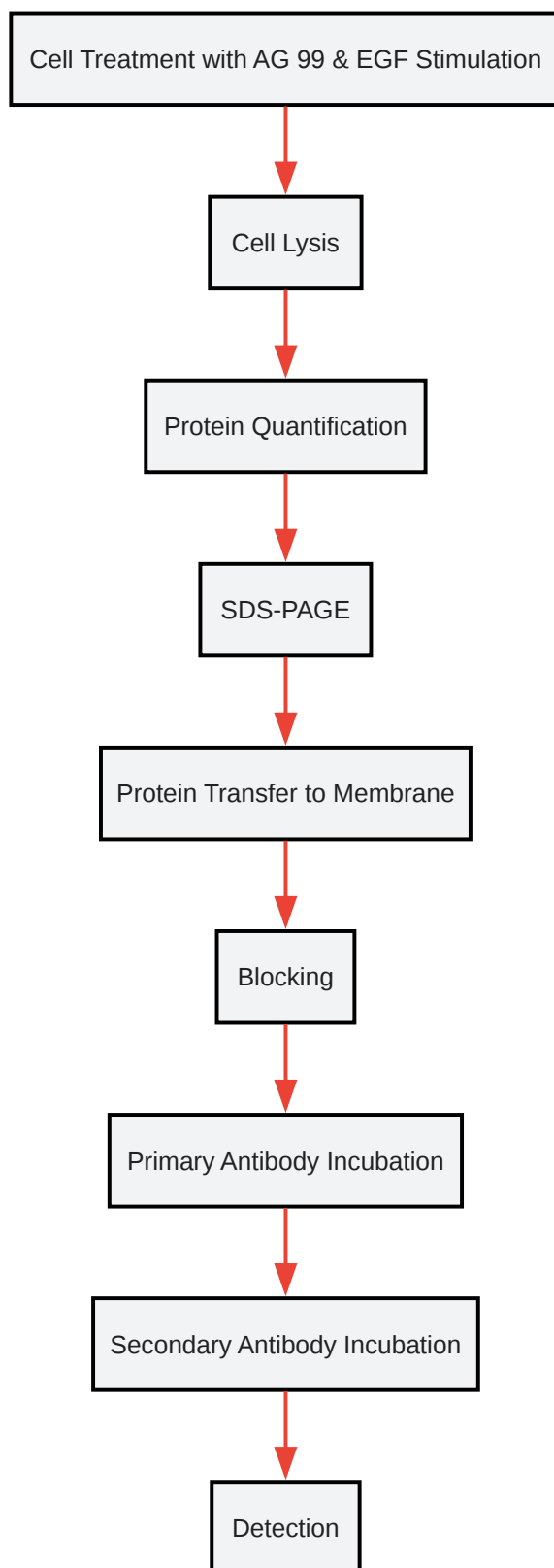
- The MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation.

- The PI3K/Akt Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis.

The inhibition of these pathways ultimately leads to a reduction in cell proliferation and may induce apoptosis in cancer cells that are dependent on EGFR signaling.







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